7,8-Dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid 7,8-Dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 725687-85-4
VCID: VC2438676
InChI: InChI=1S/C17H15NO3/c1-9-4-6-12-13(17(19)20)8-14(18-16(12)11(9)3)15-7-5-10(2)21-15/h4-8H,1-3H3,(H,19,20)
SMILES: CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=C(O3)C)C(=O)O)C
Molecular Formula: C17H15NO3
Molecular Weight: 281.3 g/mol

7,8-Dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid

CAS No.: 725687-85-4

Cat. No.: VC2438676

Molecular Formula: C17H15NO3

Molecular Weight: 281.3 g/mol

* For research use only. Not for human or veterinary use.

7,8-Dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid - 725687-85-4

Specification

CAS No. 725687-85-4
Molecular Formula C17H15NO3
Molecular Weight 281.3 g/mol
IUPAC Name 7,8-dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid
Standard InChI InChI=1S/C17H15NO3/c1-9-4-6-12-13(17(19)20)8-14(18-16(12)11(9)3)15-7-5-10(2)21-15/h4-8H,1-3H3,(H,19,20)
Standard InChI Key TUQWVAUXLQTYPA-UHFFFAOYSA-N
SMILES CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=C(O3)C)C(=O)O)C
Canonical SMILES CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=C(O3)C)C(=O)O)C

Introduction

Chemical Structure and Properties

7,8-Dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid is characterized by a quinoline core structure with multiple functional groups. The compound features a quinoline scaffold with methyl groups at positions 7 and 8, a 5-methylfuran-2-yl substituent at position 2, and a carboxylic acid group at position 4. This arrangement of functional groups contributes to its unique chemical and potential biological properties.

Physical and Chemical Properties

The physical and chemical properties of 7,8-Dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid are summarized in the following table:

PropertyValue
CAS Number725687-85-4
Molecular FormulaC17H15NO3
Molecular Weight281.3 g/mol
IUPAC Name7,8-dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid
Standard InChIInChI=1S/C17H15NO3/c1-9-4-6-12-13(17(19)20)8-14(18-16(12)11(9)3)15-7-5-10(2)21-15/h4-8H,1-3H3,(H,19,20)
Standard InChIKeyTUQWVAUXLQTYPA-UHFFFAOYSA-N
SMILESCC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=C(O3)C)C(=O)O)C

Structural Features

The structural features of 7,8-Dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid include:

  • A quinoline core: A bicyclic structure consisting of a benzene ring fused to a pyridine ring

  • Two methyl groups at positions 7 and 8 of the quinoline core

  • A 5-methylfuran-2-yl substituent at position 2

  • A carboxylic acid group at position 4

These structural elements create a compound with multiple reactive sites and potential for interaction with various biological targets. The aromatic nature of both the quinoline and furan rings provides opportunities for π-π interactions with biological macromolecules, while the carboxylic acid group can participate in hydrogen bonding and acid-base reactions.

Comparison with Related Compounds

To better understand the properties and potential applications of 7,8-Dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid, it is valuable to compare it with structurally related compounds.

7,8-Dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carbonyl chloride

This acid chloride derivative (CAS No. 1160261-36-8) is closely related to our target compound, differing only in the replacement of the carboxylic acid group with an acid chloride functionality . This modification significantly increases reactivity toward nucleophiles and makes the compound useful as an intermediate in various synthetic pathways, particularly for the preparation of amides, esters, and other carboxylic acid derivatives.

7-Hydroxy-2,4-dimethylquinoline-8-carboxylic acid

This compound (CAS No. 91569-72-1) differs from our target molecule in several ways:

  • It has a hydroxyl group at position 7 instead of a methyl group

  • It has methyl groups at positions 2 and 4 rather than 7 and 8

  • It lacks the furan substituent

  • The carboxylic acid is at position 8 rather than position 4

These structural differences would lead to distinct chemical reactivity and biological properties.

Significance of Structural Variations

The structural variations between 7,8-Dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid and related compounds highlight the importance of specific substituents and their positions on the quinoline scaffold:

These structural differences underscore the diversity within the quinoline family of compounds and highlight the potential for fine-tuning biological activities through strategic modifications.

Research Applications and Future Directions

Future Research Directions

Several promising research directions for 7,8-Dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid include:

  • Comprehensive biological activity screening: Systematic evaluation of antimicrobial, anticancer, and other potential biological activities

  • Synthetic methodology development: Optimization of synthetic routes to improve yield and accessibility

  • Structural modifications: Exploration of structural variants to establish structure-activity relationships

  • Mechanistic studies: Investigation of the mechanism of action for any identified biological activities

  • Formulation studies: Development of appropriate formulations for potential applications

Challenges and Opportunities

Research on 7,8-Dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid faces several challenges and opportunities:

Challenges

  • Limited published data on biological activities

  • Potential synthetic complexity

  • Possible solubility issues due to the combination of aromatic rings and carboxylic acid functionality

Opportunities

  • Exploration of novel biological activities based on the unique structural features

  • Development of more efficient synthetic routes

  • Investigation of potential applications beyond the pharmaceutical sector

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